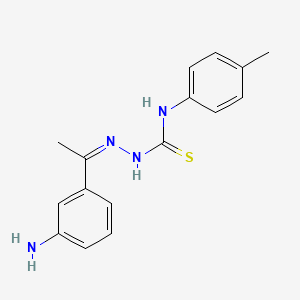
1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone is a thiosemicarbazone compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a multi-step process, and it has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit anti-inflammatory, antioxidant, and antibacterial properties. Additionally, it has been studied for its potential application in the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity through the inhibition of ribonucleotide reductase, which is an enzyme involved in DNA synthesis. Additionally, it has been suggested that this compound induces apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against various cancer cell lines, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone. One potential direction is the development of novel anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as Alzheimer's disease. Finally, studies are needed to evaluate the toxicity of this compound and its potential side effects in humans.
Métodos De Síntesis
The synthesis of 1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone involves a multi-step process that includes the reaction of 3-aminophenylacetic acid with thiosemicarbazide, followed by the reaction of the resulting product with 4-methylbenzaldehyde. The final product is obtained through the reaction of the intermediate product with ethanone. This synthesis method has been optimized to yield a high purity product with good yields.
Propiedades
IUPAC Name |
1-[(Z)-1-(3-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-11-6-8-15(9-7-11)18-16(21)20-19-12(2)13-4-3-5-14(17)10-13/h3-10H,17H2,1-2H3,(H2,18,20,21)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZBHAJXLZOEPE-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C(/C)\C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B5399669.png)
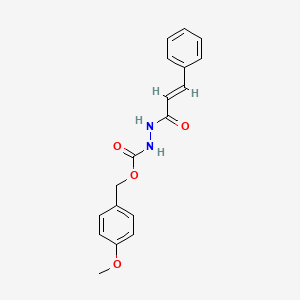
![9-[3-(2-ethoxyethoxy)benzoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5399682.png)
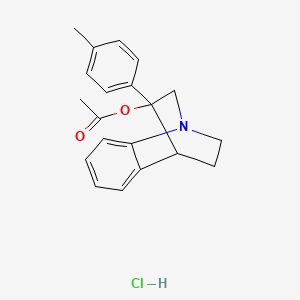
![2-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5399703.png)
![N-(2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5399710.png)
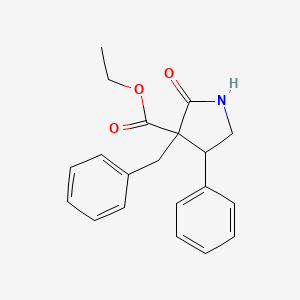
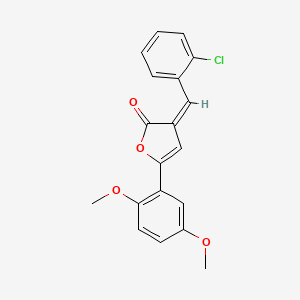
![N~1~-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5399727.png)

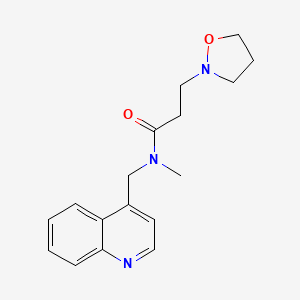
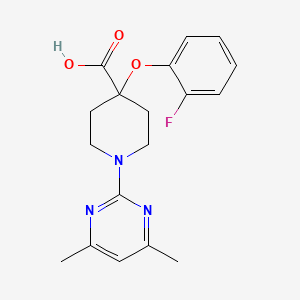
![methyl 2-[5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5399768.png)
![4-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5399775.png)